N-Fmoc-5-methoxy-L-norvaline
CAS No.:
Cat. No.: VC13617595
Molecular Formula: C21H23NO5
Molecular Weight: 369.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C21H23NO5 |
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Molecular Weight | 369.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxypentanoic acid |
Standard InChI | InChI=1S/C21H23NO5/c1-26-12-6-11-19(20(23)24)22-21(25)27-13-18-16-9-4-2-7-14(16)15-8-3-5-10-17(15)18/h2-5,7-10,18-19H,6,11-13H2,1H3,(H,22,25)(H,23,24)/t19-/m0/s1 |
Standard InChI Key | YOGQAEXQMBLDTM-IBGZPJMESA-N |
Isomeric SMILES | COCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | COCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
N-Fmoc-5-methoxy-L-norvaline features a pentanoic acid backbone with a methoxy group at the fifth carbon and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group. Its stereochemistry is defined by the L-configuration, ensuring compatibility with biological systems. Key properties include:
The methoxy group enhances hydrophobicity compared to unmodified norvaline, influencing peptide folding and interaction with lipid membranes . Spectroscopic analysis (e.g., -NMR) confirms the presence of characteristic signals for the Fmoc aromatic protons (7.3–7.8 ppm) and methoxy singlet (~3.3 ppm) .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis typically begins with L-norvaline, introducing the methoxy group via alkylation or hydroxyl protection before Fmoc derivatization. A representative protocol involves:
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Methoxy Introduction:
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Fmoc Protection:
Purification and Crystallization
Crude product is purified via ethanol/water recrystallization (ethanol:water = 3:2), achieving >97% purity . Key steps include:
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Dissolution at 60–80°C followed by slow cooling to 12–16°C for crystallization .
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Filtration and washing with chilled ethanol/water to remove unreacted Fmoc-Cl .
Applications in Peptide Science and Drug Development
Solid-Phase Peptide Synthesis (SPPS)
The Fmoc group’s orthogonality allows sequential deprotection under mild basic conditions (20% piperidine/DMF), enabling automated peptide assembly . The methoxy side chain:
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Modifies peptide hydrophobicity, aiding in transmembrane domain engineering .
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Serves as a handle for post-synthetic modifications (e.g., glycosylation) .
Pharmaceutical Applications
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Antiviral Agents: Incorporated into hepatitis C virus (HCV) NS3 protease inhibitors, where the methoxy group stabilizes enzyme-inhibitor interactions .
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Fluorescent Probes: Analogous to L-Amp (7-methoxycoumarin-modified amino acids), the methoxy group may enable intramolecular quenching in protease substrates .
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Targeted Drug Conjugates: Enhances tumor penetration in peptide-drug conjugates (PDCs) by modulating lipophilicity .
Recent Research Advancements
Structural Optimization Studies
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Linker Design: In neurotensin receptor ligands, norvaline derivatives with extended linkers showed improved binding affinity (pKi = 6.3–7.0) .
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Fluorophore Integration: BODIPY-conjugated analogs demonstrated nanomolar affinity for histamine H1 receptors, highlighting methoxy’s role in probe stability .
Industrial-Scale Production
WuXi TIDES reports batch production of N-Fmoc-5-methoxy-L-norvaline at 25 g scale, with HPLC purity >99% . Challenges include minimizing racemization during Fmoc protection, addressed via low-temperature crystallization .
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